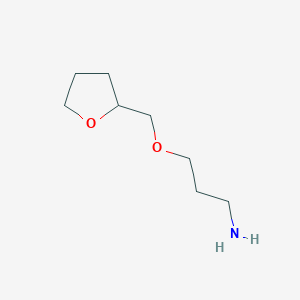

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(oxolan-2-ylmethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIAVIDSLPGDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585331 | |

| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62035-48-7 | |

| Record name | 3-[(Oxolan-2-yl)methoxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 162333-57-3). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, general experimental protocols for their determination, and a discussion of its potential, though currently unelucidated, biological significance. A workflow for the preliminary biological evaluation of this and similar novel chemical entities is also presented.

Introduction

This compound is a primary amine featuring a tetrahydrofuran (THF) moiety linked to a propanamine backbone via an ether linkage. The presence of the primary amine group, a common feature in many biologically active compounds, and the polar cyclic ether (THF) suggest its potential as a scaffold in medicinal chemistry. The THF ring is a structural motif found in a number of natural products and pharmaceuticals, contributing to desirable pharmacokinetic properties. This guide aims to consolidate the available data on this compound to facilitate further research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in synthetic and analytical procedures.

Table 1: General and Structural Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 162333-57-3 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Canonical SMILES | C1CCOC1COCCCN |

| InChI Key | InChI=1S/C8H17NO2/c9-4-1-5-11-6-8-3-2-7-10-8/h8H,1-7,9H2 |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 258.9 °C at 760 mmHg |

| Density | 0.993 g/cm³ |

| Flash Point | 119.2 °C |

| Refractive Index | 1.46 |

| pKa (predicted) | ~9.5-10.0 (for the primary amine) |

| Solubility | Soluble in water and common organic solvents (e.g., methanol, ethanol, DMSO) (predicted) |

Chemical Reactivity

As a primary amine, this compound is expected to exhibit reactivity typical of this functional group. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties.

-

N-Alkylation and N-Acylation: The primary amine can readily undergo reactions with alkyl halides and acylating agents to form secondary and tertiary amines, and amides, respectively. These reactions are fundamental in modifying the compound's structure for structure-activity relationship (SAR) studies.

-

Schiff Base Formation: Reaction with aldehydes and ketones will yield corresponding imines (Schiff bases), which can be further reduced to secondary amines.

-

Salt Formation: Due to its basicity, it will react with acids to form ammonium salts, which may have increased water solubility.

The ether linkage and the tetrahydrofuran ring are generally stable under standard organic synthesis conditions but can be cleaved under harsh acidic conditions.

Experimental Protocols (General)

While specific, validated experimental protocols for this compound are not widely published, the following general methodologies can be applied for its synthesis and the determination of its key properties.

General Synthesis Protocol: Reductive Amination

A plausible synthetic route to this compound involves the reductive amination of 3-(tetrahydrofuran-2-ylmethoxy)propanal.

-

Reaction Setup: To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propanal (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add a source of ammonia (e.g., ammonium acetate, ammonia in methanol; 1.5-2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride; 1.2-1.5 equivalents) portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Determination of Boiling Point

The boiling point can be determined using standard laboratory techniques such as distillation under atmospheric or reduced pressure. For small quantities, a micro-boiling point apparatus can be used.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would confirm the presence of the tetrahydrofuran ring, the propyl chain, and the primary amine.

-

Infrared (IR) Spectroscopy: The IR spectrum, acquired using a thin film on a salt plate or as a neat liquid, should show characteristic N-H stretching vibrations for a primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching, and a prominent C-O stretching band for the ether linkage.

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS, GC-MS) should be performed to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

To date, there is no publicly available data on the specific biological activity or the mechanism of action of this compound. The tetrahydrofuran moiety is present in various biologically active natural products and synthetic drugs, where it often serves to improve solubility and cell permeability.

Given the lack of specific data, a general workflow for the initial biological screening of a novel chemical entity such as this is proposed below. This workflow outlines a logical progression from broad in vitro screening to more focused in vivo studies.

Caption: A logical workflow for the initial biological screening of a novel chemical entity.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and materials science due to its combination of a primary amine and a tetrahydrofuran ring. This guide has summarized its known physicochemical properties and provided general experimental protocols for its synthesis and characterization. While its biological activity remains to be elucidated, the structural motifs present suggest that it may be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications.

An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS Number: 62035-48-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, with the CAS number 62035-48-7, is a primary amine featuring a tetrahydrofuran (THF) moiety linked through a methoxypropyl chain. This unique structural combination makes it a versatile building block in organic synthesis with potential applications in medicinal chemistry and materials science. Its primary amine group offers a reactive site for a variety of chemical transformations, while the tetrahydrofuran ring imparts specific physicochemical properties such as polarity and steric bulk. This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, potential applications, and generalized experimental considerations.

Chemical and Physical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, a summary of its known and predicted properties is presented below. These values provide a foundational understanding of its characteristics.

| Property | Value | Source |

| CAS Number | 62035-48-7 | [1][2][3] |

| Molecular Formula | C₈H₁₇NO₂ | [2][4] |

| Molecular Weight | 159.23 g/mol | [4] |

| Boiling Point (Predicted) | 258.9 °C at 760 mmHg | [4] |

| Density (Predicted) | 0.993 g/cm³ | [4] |

| Flash Point (Predicted) | 119.2 °C | [4] |

| Refractive Index (Predicted) | 1.46 | [4] |

Synthesis and Characterization

A plausible synthetic workflow is outlined below:

References

An In-depth Technical Guide to 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. This document includes detailed, plausible experimental protocols for its synthesis and purification, as well as its utilization in the synthesis of phosphazene derivatives and polyurethane-ureas. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and FT-IR characteristics, are presented to aid in the characterization of the molecule. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Chemical Properties

This compound is a primary amine featuring a tetrahydrofuran moiety linked to a propanamine backbone via an ether linkage. This unique combination of a hydrophilic amine group and a cyclic ether imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62035-48-7 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Boiling Point | 258.9 °C at 760 mmHg | [3] |

| Density | 0.992 g/cm³ (Predicted) | N/A |

| pKa | 9.71 (Predicted) | N/A |

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural fragments and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | m | 1H | O-CH (THF ring) |

| ~3.75 | m | 2H | O-CH₂ (THF ring) |

| ~3.45 | t | 2H | O-CH₂ (propyl chain) |

| ~3.35 | d | 2H | O-CH₂ (exocyclic) |

| ~2.75 | t | 2H | N-CH₂ |

| ~1.90 | m | 4H | CH₂ (THF ring) |

| ~1.70 | quintet | 2H | CH₂ (central propyl) |

| ~1.50 (broad s) | s | 2H | NH₂ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~77.5 | O-CH (THF ring) |

| ~74.0 | O-CH₂ (exocyclic) |

| ~70.0 | O-CH₂ (propyl chain) |

| ~68.0 | O-CH₂ (THF ring) |

| ~40.0 | N-CH₂ |

| ~31.5 | CH₂ (central propyl) |

| ~28.5 | CH₂ (THF ring) |

| ~26.0 | CH₂ (THF ring) |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1100 | Strong | C-O-C stretch (ether) |

Experimental Protocols

This section provides detailed, plausible experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of phosphazene and polyurethane derivatives.

Synthesis and Purification of this compound

A plausible and efficient two-step synthesis involves the cyanoethylation of tetrahydrofurfuryl alcohol followed by the reduction of the resulting nitrile.

Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile

-

Materials: Tetrahydrofurfuryl alcohol, acrylonitrile, sodium hydroxide, deionized water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add tetrahydrofurfuryl alcohol (1.0 eq).

-

Add a catalytic amount of a 40% aqueous solution of sodium hydroxide.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add acrylonitrile (1.1 eq) dropwise over a period of 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile.

-

Step 2: Reduction of 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile to this compound

-

Materials: 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile, lithium aluminum hydride (LAH), anhydrous tetrahydrofuran (THF), deionized water, 15% aqueous sodium hydroxide.

-

Procedure:

-

In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(Tetrahydrofuran-2-ylmethoxy)propanenitrile from Step 1 in anhydrous THF and add it dropwise to the LAH suspension.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LAH used.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Caption: Synthesis workflow for this compound.

Reaction with Hexachlorocyclotriphosphazene

This protocol describes a plausible method for the substitution reaction between this compound and hexachlorocyclotriphosphazene.

-

Materials: Hexachlorocyclotriphosphazene (N₃P₃Cl₆), this compound, triethylamine, anhydrous tetrahydrofuran (THF), petroleum ether.

-

Procedure:

-

Dissolve hexachlorocyclotriphosphazene (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

In a separate flask, dissolve this compound (desired stoichiometry, e.g., 2.0 eq for disubstitution) and triethylamine (equivalent to the amine) in anhydrous THF.

-

Add the amine solution dropwise to the phosphazene solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Filter the triethylamine hydrochloride precipitate and wash it with anhydrous THF.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Caption: Reaction of the amine with hexachlorocyclotriphosphazene.

Synthesis of Polyurethane-Urea

This protocol outlines a general procedure for the synthesis of a polyurethane-urea using this compound as a chain extender.[4][5]

-

Materials: Poly(tetrahydrofuran) diol (PTHF, Mn ~1000 g/mol ), Toluene diisocyanate (TDI), this compound, 1,4-dioxane (anhydrous).

-

Procedure:

-

Prepolymer Synthesis: In a three-necked flask, react PTHF (1.0 eq) with TDI (2.0 eq) in anhydrous 1,4-dioxane at 70-80 °C under a nitrogen atmosphere for 2-3 hours to form the NCO-terminated prepolymer.

-

Chain Extension: Cool the prepolymer solution to room temperature.

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

-

Add the amine solution dropwise to the prepolymer solution with vigorous stirring.

-

After the addition, continue stirring for an additional 2-4 hours at room temperature.

-

Pour the viscous solution into a Teflon mold and allow the solvent to evaporate at room temperature, followed by curing in an oven at 60 °C for 24 hours.

-

Caption: General workflow for polyurethane-urea synthesis.

Potential Applications and Future Directions

This compound serves as a versatile building block with potential applications in several areas:

-

Polymer Chemistry: As demonstrated, it can be used as a chain extender in the synthesis of polyurethanes and polyureas, potentially modifying the physical and thermal properties of the resulting polymers.

-

Medicinal Chemistry: The presence of both a primary amine and a tetrahydrofuran ring makes it an interesting scaffold for the synthesis of novel bioactive molecules. The tetrahydrofuran moiety is present in a number of approved drugs.

-

Supramolecular Chemistry: The amine group can participate in hydrogen bonding and host-guest interactions, making it a candidate for the design of new supramolecular assemblies.

Further research into the biological activities of this compound and its derivatives is warranted. Additionally, exploring its use in the synthesis of other classes of polymers and functional materials could lead to the development of new and innovative products.

Conclusion

This technical guide has provided a detailed overview of this compound, including its structure, properties, and plausible synthetic and application protocols. The information presented herein is intended to be a valuable resource for researchers and professionals working in the fields of organic synthesis, polymer chemistry, and drug discovery. The combination of a flexible aliphatic amine chain and a cyclic ether functionality makes this molecule a promising and versatile tool for the development of new materials and biologically active compounds.

References

Spectral Data Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside established experimental protocols for their acquisition. The information herein is intended to support researchers in the identification, characterization, and utilization of this compound in their scientific endeavors.

Predicted Spectral Data

Due to the limited availability of directly published spectra for this compound, the following tables present predicted data based on the analysis of its structural fragments and comparison with analogous compounds. These predictions provide a robust baseline for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 1H | H-2 (THF ring) |

| ~3.6 - 3.8 | m | 2H | H-5 (THF ring) |

| ~3.4 - 3.5 | t | 2H | -O-CH₂ -CH₂- |

| ~3.3 - 3.4 | d | 2H | -O-CH₂ -THF |

| ~2.7 - 2.9 | t | 2H | -CH₂-NH₂ |

| ~1.8 - 2.0 | m | 2H | H-3 (THF ring) |

| ~1.7 - 1.9 | m | 2H | -CH₂-CH₂ -CH₂- |

| ~1.5 - 1.7 | m | 2H | H-4 (THF ring) |

| ~1.3 - 1.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~77.0 | C-2 (THF ring) |

| ~74.0 | -O-CH₂ -THF |

| ~70.0 | -O-CH₂ -CH₂- |

| ~68.0 | C-5 (THF ring) |

| ~40.0 | -CH₂ -NH₂ |

| ~30.0 | -CH₂-CH₂ -CH₂- |

| ~28.0 | C-3 (THF ring) |

| ~25.0 | C-4 (THF ring) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2950 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1580 | Medium | N-H bend (scissoring) |

| 1465 - 1450 | Medium | C-H bend (scissoring) |

| 1120 - 1050 | Strong | C-O-C stretch (ether) |

| 1080 - 1030 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159.23 | [M]⁺ | Molecular Ion |

| 142 | Moderate | [M-NH₃]⁺ |

| 101 | High | [M-C₃H₇O]⁺ |

| 85 | High | [C₅H₉O]⁺ (tetrahydrofurfuryl fragment) |

| 71 | Moderate | [C₄H₇O]⁺ |

| 58 | Moderate | [C₃H₈N]⁺ |

| 44 | High | [C₂H₆N]⁺ |

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of liquid amine and ether compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

Procedure (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the instrument and analyte.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the molecular structure of the target compound.

Caption: Workflow for Spectral Data Acquisition.

Caption: Molecular Structure of the Compound.

Physical properties of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of the chemical compound 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, with a focus on its boiling point and density. This document is intended to serve as a reference for professionals in research and development.

Compound Identification

-

Chemical Name: this compound

-

Molecular Weight: 159.23 g/mol [2]

Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and process development. Below is a summary of the reported boiling point and density for this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 258.9°C | at 760 mmHg[1] |

| 80-89°C | at 3 Torr[2] | |

| Density | 0.993 g/cm³ | Not specified |

| 0.992 ± 0.06 g/cm³ | Predicted |

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of this specific compound are not available in the reviewed literature. However, standard laboratory procedures for these measurements are well-established.

General Methodology for Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed appropriately to measure the temperature of the vapor.

-

Heating: The liquid in the distillation flask is heated gradually.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses. This temperature is the boiling point at the recorded atmospheric pressure. For measurements at reduced pressure (vacuum distillation), a vacuum pump and a manometer are connected to the system.

General Methodology for Density Determination:

Density is the mass of a substance per unit volume. It is typically measured using a pycnometer or a hydrometer.

-

Using a Pycnometer:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the sample liquid, and its mass is measured.

-

The mass of the pycnometer filled with a reference substance of known density (e.g., distilled water) at the same temperature is also determined.

-

The density of the sample is calculated using the masses and the known density of the reference substance.

-

-

Using a Hydrometer:

-

The liquid is placed in a graduated cylinder.

-

A hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

References

A Technical Guide to Determining the Solubility of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates, such as 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, is a critical parameter in process chemistry, formulation development, and drug discovery. Understanding how this amine dissolves in various organic solvents is essential for designing efficient reaction conditions, purification strategies, and ultimately, for developing viable drug delivery systems. This guide provides a comprehensive overview of a standard experimental protocol for determining the solubility of this compound, a template for systematic data presentation, and a visual representation of the experimental workflow. While extensive, publicly available quantitative solubility data for this compound is limited, this document outlines the established methodologies for generating such crucial data in a laboratory setting.

Principles of Amine Solubility in Organic Solvents

The solubility of this compound, which possesses both a primary amine group and an ether linkage within a tetrahydrofuran ring structure, is governed by the principle of "like dissolves like." Its solubility profile will be a function of the interplay between its capacity for hydrogen bonding (via the N-H bonds of the amine) and the overall polarity of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the amine. Therefore, high solubility is generally expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents can accept hydrogen bonds but cannot donate them. Moderate to good solubility is often observed, depending on the solvent's polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the polar amine and ether functionalities of the molecule are less readily solvated, which typically results in lower solubility.

Experimental Protocol: Isothermal Equilibrium Method

A widely accepted and robust method for determining the solubility of a crystalline solid in a liquid is the isothermal equilibrium method. This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Materials and Reagents:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Vials or flasks with secure caps

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a titrator)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to permit the excess solid to settle.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any suspended solid particles.

-

Quantification: Accurately weigh the collected filtrate. The solvent is then evaporated, and the mass of the residual solid (the dissolved amine) is determined. Alternatively, a more precise method involves diluting an accurately known mass or volume of the filtrate and analyzing its concentration using a calibrated analytical technique such as HPLC or GC.

-

Data Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or weight percent (wt%).

Data Presentation

Systematic and clear presentation of solubility data is essential for comparison and analysis. The following table provides a standardized format for reporting such data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Data | Data | HPLC |

| Ethanol | 25 | Data | Data | HPLC |

| Acetone | 25 | Data | Data | GC |

| Ethyl Acetate | 25 | Data | Data | GC |

| Toluene | 25 | Data | Data | Gravimetric |

| Hexane | 25 | Data | Data | Gravimetric |

| Solvent X | Temp Y | Data | Data | Method Z |

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for determining solubility can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key steps of the experimental protocol.

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

An In-depth Technical Guide to the Safety and Handling of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

This guide provides comprehensive safety and handling information for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Data for this specific compound is limited, and some values are predicted.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| CAS Number | 62035-48-7 | [1] |

| Boiling Point | 80-89 °C (at 3 Torr) | [1] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.71 ± 0.10 (Predicted) | [1] |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The following table outlines its hazard statements and classifications.

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Flammable Liquids | H226: Flammable liquid and vapour | P210, P233, P240, P241, P242, P243 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

Safe Handling Procedures

Adherence to proper handling protocols is crucial to minimize risk.

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] No smoking should be permitted in the handling area.[3]

-

Static Discharge: Take precautionary measures against static discharge. Use explosion-proof electrical and ventilating equipment.[2][3] Ground and bond containers and receiving equipment.[2]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2]

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3]

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert gas is recommended.[3]

-

Incompatibilities: Store away from strong oxidizing agents and acids.

-

Peroxide Formation: Similar to other ethers, this compound may form explosive peroxides upon storage, especially when exposed to air and light. It is advisable to test for the presence of peroxides before use, particularly before distillation.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2][3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[2][3]

-

Body Protection: Wear a lab coat or other protective clothing.[2][3] For larger quantities or in situations with a higher risk of exposure, flame-retardant antistatic protective clothing is recommended.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH (US) or EN 149 (EU) approved respirator with an appropriate cartridge for organic vapors.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person feels unwell, seek medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2][3] If skin irritation occurs, seek medical advice.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

-

Evacuation: Evacuate personnel from the immediate area.

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[4]

-

Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: For large spills, dike the area to prevent spreading. Cover drains to prevent entry into the sewer system. Collect the material with non-sparking tools and place it in a designated, labeled container for disposal.[2][4]

Experimental Protocols

A comprehensive search of publicly available scientific literature and safety databases did not yield specific experimental protocols for the safety and toxicological assessment of this compound. As such, detailed methodologies for key experiments cannot be provided. Researchers planning to work with this compound should develop their own risk assessments and experimental protocols based on the known hazards of its functional groups (amine, ether) and general principles of chemical safety.

Toxicological Information

Detailed toxicological studies on this compound are not available in the public domain. The health hazards are inferred from its chemical structure and the known properties of similar compounds.

-

Acute Effects: Expected to cause irritation to the skin, eyes, and respiratory tract.[3]

-

Chronic Effects: Long-term exposure data is not available.

Given the lack of specific data, this compound should be handled as a potentially hazardous substance, and exposure should be minimized.

References

Material Safety Data Sheet (MSDS) for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

This technical guide provides a comprehensive overview of the material safety data, physicochemical properties, and safe handling procedures for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.

Chemical Identification and Properties

Chemical Name: this compound CAS Number: 62035-48-7[1][2][3] Molecular Formula: C₈H₁₇NO₂[1] Molecular Weight: 159.23 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Boiling Point | 258.9°C at 760 mmHg | Benchchem[4] |

| 80-89 °C at 3 Torr | ChemicalBook[1] | |

| Density | 0.993 g/cm³ | Benchchem[4] |

| 0.992 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] | |

| Flash Point | 119.2°C | Benchchem[4] |

| Refractive Index | 1.46 | Benchchem[4] |

| pKa | 9.71 ± 0.10 (Predicted) | ChemicalBook[1] |

Hazard Identification and Safety Precautions

Assumed Hazard Statements (based on related compounds):

-

H226: Flammable liquid and vapour.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

May form explosive peroxides on prolonged storage.[6]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling flammable, potentially peroxide-forming liquids and amines.

3.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge may be necessary.

3.2 Storage

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9]

-

Keep the container tightly closed to prevent moisture and air exposure.[7]

-

Due to the THF moiety, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.[5]

-

Containers should be dated upon opening. Test for the presence of peroxides periodically, especially before distillation or concentration.[6]

3.3 Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use an inert absorbent material like sand, vermiculite, or commercial sorbents to contain the spill. Do not use combustible materials.[9]

-

Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for hazardous waste disposal.

Visualized Workflows

The following diagrams illustrate key workflows for handling this compound.

References

- 1. This compound | 62035-48-7 [amp.chemicalbook.com]

- 2. 62035-48-7|3-((Tetrahydrofuran-2-yl)methoxy)propan-1-amine|BLD Pharm [bldpharm.com]

- 3. CAS # 62035-48-7, this compound: more information. [chemblink.com]

- 4. This compound | 62035-48-7 | Benchchem [benchchem.com]

- 5. cdn.ymaws.com [cdn.ymaws.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Purity analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

An In-depth Technical Guide to the Purity Analysis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 62035-48-7). The successful development and registration of drug substances rely on the accurate and precise evaluation of their purity and impurity profiles. This document outlines standard analytical techniques, presents data in a structured format, and offers detailed experimental protocols and logical workflows to guide researchers in establishing robust purity testing methods for this compound.

Introduction

This compound is a primary amine containing a tetrahydrofuran moiety, making it a valuable building block in medicinal chemistry and material science. Its structural features, including a basic amino group and an ether linkage, necessitate specific analytical approaches to ensure its purity and identify potential process-related impurities or degradation products. This guide focuses on the core analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate chromatographic conditions.

| Property | Value | Reference |

| CAS Number | 62035-48-7 | [1][2] |

| Molecular Formula | C₈H₁₇NO₂ | |

| Molecular Weight | 159.23 g/mol | |

| Boiling Point | 258.9 °C at 760 mmHg | [2][3] |

| Flash Point | 119.2 °C | [2] |

Analytical Techniques for Purity Determination

The primary methods for assessing the purity of this compound are chromatographic techniques, which allow for the separation, identification, and quantification of the main component and any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds. For a basic compound like this compound, reversed-phase HPLC is a suitable approach.

Caption: Workflow for HPLC Purity Analysis.

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

| Parameter | Recommended Condition |

| Instrument | HPLC system with UV or PDA detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 210 nm (or scan with PDA to determine optimal wavelength) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. |

Note: The basic nature of the amine can cause peak tailing on silica-based columns. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this issue.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and is particularly useful for identifying unknown impurities by their mass spectra. Given the boiling point of the analyte, GC is a feasible method.

Caption: Workflow for GC-MS Impurity Identification.

This protocol serves as a general guideline for the analysis of this compound and its potential volatile impurities.

| Parameter | Recommended Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Temperature Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C, hold for 5 min. |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

| Mass Range | 35-450 amu |

| Sample Preparation | Dissolve the sample in a suitable solvent such as methanol or dichloromethane. |

Note: For polar amines, derivatization with agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can improve peak shape and chromatographic resolution.[5]

Potential Impurities

The synthesis of this compound can potentially lead to several process-related impurities. A thorough purity analysis should aim to identify and quantify these. While specific impurities for this compound are not extensively documented in the public domain, plausible impurities based on its structure could include starting materials, reagents, and by-products from side reactions.

Data Presentation and Interpretation

Quantitative data from purity analysis should be summarized in a clear and concise manner. Table 4 provides a template for presenting purity data from multiple batches.

| Batch Number | HPLC Purity (%) | Major Impurity (%) | GC Purity (%) |

| Batch A | 99.5 | 0.2 | >99 |

| Batch B | 99.2 | 0.4 | >99 |

| Batch C | 99.6 | 0.15 | >99 |

The purity is typically calculated using the area normalization method from the chromatogram, assuming that all components have a similar response factor at the detection wavelength.

Conclusion

The purity analysis of this compound can be effectively performed using standard chromatographic techniques such as HPLC and GC-MS. The development of robust and validated analytical methods is crucial for ensuring the quality and consistency of this compound in research and development. The protocols and workflows presented in this guide provide a solid foundation for establishing comprehensive purity testing procedures tailored to the specific needs of the user. Due to the limited availability of specific analytical studies on this compound, the provided protocols are illustrative and based on standard methods for similar chemical entities. Further method development and validation are recommended for application in a regulated environment.

References

- 1. This compound | 62035-48-7 [amp.chemicalbook.com]

- 2. CAS # 62035-48-7, this compound: more information. [chemblink.com]

- 3. This compound | 62035-48-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Synthetic Routes for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the commercial availability and potential synthetic pathways for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine (CAS No. 62035-48-7). This versatile building block, incorporating a tetrahydrofuran moiety and a primary amine, is of significant interest in medicinal chemistry and drug development due to its potential for creating diverse molecular architectures.

Commercial Availability

A survey of prominent chemical suppliers indicates that this compound is readily available for research and development purposes. The following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the vendors.

| Supplier | Purity | Available Quantities | Price (USD) |

| Benchchem | >95% | Inquire | Inquire |

| BLDpharm | Inquire | Inquire | Inquire |

| ChemicalBook | 95% | 1g, 2.5g, 5g, 10g | $794.34 (1g), $1119.71 (2.5g), $1379.44 (5g), $1761 (10g)[1] |

| ChemScene | ≥95% | Inquire | Inquire |

| Sigma-Aldrich | 95% | Inquire | Inquire |

Note: The pricing information from ChemicalBook is based on data from American Custom Chemicals Corporation and AK Scientific as of late 2021 and may not reflect current prices.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two primary synthetic strategies can be proposed based on established organic chemistry principles: Williamson Ether Synthesis and Reductive Amination .

Williamson Ether Synthesis

This classical method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this would entail the reaction of the sodium salt of tetrahydrofurfuryl alcohol with a suitably protected 3-halopropan-1-amine.

Proposed Experimental Protocol:

Step 1: Preparation of Sodium Tetrahydrofurfuryl Alkoxide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) as the solvent.

-

To the solvent, add sodium hydride (NaH) as a 60% dispersion in mineral oil (1.1 equivalents).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add tetrahydrofurfuryl alcohol (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the alkoxide.

Step 2: Ether Formation

-

To the freshly prepared sodium tetrahydrofurfuryl alkoxide solution, add a solution of a suitable N-protected 3-halopropylamine, such as N-(3-bromopropyl)phthalimide (1.0 equivalent), in anhydrous THF.

-

Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench any unreacted NaH by the careful addition of water or ethanol.

-

Remove the solvent under reduced pressure.

Step 3: Deprotection of the Amine

-

Dissolve the crude product from Step 2 in ethanol.

-

Add hydrazine hydrate (excess) to the solution.

-

Heat the mixture to reflux for 4-6 hours to cleave the phthalimide protecting group.

-

Cool the reaction mixture, and filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by distillation under reduced pressure or by column chromatography on silica gel.

Below is a diagram illustrating the Williamson ether synthesis workflow.

Caption: A logical workflow for the Williamson ether synthesis of the target amine.

Reductive Amination

An alternative and often efficient method for amine synthesis is reductive amination. This approach would involve the reaction of 3-(tetrahydrofuran-2-ylmethoxy)propanal with ammonia, followed by reduction of the in situ formed imine.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propanal (Not Commercially Readily Available)

This intermediate would first need to be synthesized, for instance, by the oxidation of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol.

-

To a solution of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

-

Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).

-

Work up the reaction mixture to isolate the crude aldehyde. Purification can be achieved by column chromatography.

Step 2: Reductive Amination

-

Dissolve the 3-(tetrahydrofuran-2-ylmethoxy)propanal (1.0 equivalent) in a solvent such as methanol.

-

Add a source of ammonia, for example, a solution of ammonia in methanol or ammonium acetate.

-

Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions. These reagents are selective for the reduction of imines in the presence of aldehydes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction mixture, for example, by the addition of dilute hydrochloric acid.

-

Basify the aqueous layer with a base like sodium hydroxide to a pH > 12.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography.

The following diagram illustrates the reductive amination pathway.

Caption: A proposed workflow for the synthesis via reductive amination.

Conclusion

This compound is a commercially accessible building block for researchers in the pharmaceutical and chemical industries. While specific synthesis protocols are not widely published, established methodologies such as the Williamson ether synthesis and reductive amination provide viable and adaptable routes for its preparation in a laboratory setting. The choice of synthetic route will likely depend on the availability of starting materials, desired scale, and the specific requirements of the research project. It is recommended that any synthetic attempt be preceded by a thorough literature search for analogous transformations to optimize reaction conditions and ensure safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine from Tetrahydrofurfuryl Alcohol

Introduction

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a valuable bifunctional molecule featuring a primary amine and a tetrahydrofurfuryl ether moiety. This unique structure makes it an attractive building block in various fields, including drug discovery, materials science, and agrochemicals. The tetrahydrofurfuryl group, derivable from renewable biomass sources like furfural, imparts favorable properties such as biodegradability and low toxicity, positioning it as a "green" chemical scaffold.[1] Its derivatives find use as solvents, plasticizers, and components in the synthesis of pharmaceuticals and adhesives.[2][3] This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available tetrahydrofurfuryl alcohol. The synthetic route involves a base-catalyzed Michael addition of tetrahydrofurfuryl alcohol to acrylonitrile, followed by the catalytic hydrogenation of the resulting nitrile intermediate.

Synthetic Strategy

The synthesis proceeds via a two-step sequence as illustrated in the workflow diagram below. The first step is a cyanoethylation reaction, a specific type of Michael addition, where the hydroxyl group of tetrahydrofurfuryl alcohol adds across the carbon-carbon double bond of acrylonitrile. This reaction is typically catalyzed by a base. The second step involves the reduction of the nitrile functional group of the intermediate, 3-(tetrahydrofuran-2-ylmethoxy)propanenitrile, to the corresponding primary amine using catalytic hydrogenation.

References

Application Notes and Protocols: Reaction of 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine with various electrophiles, yielding versatile derivatives for applications in organic synthesis and medicinal chemistry. The primary amine functionality of this compound allows for straightforward N-acylation, N-sulfonylation, N-alkylation, and reductive amination, opening avenues for the creation of diverse molecular scaffolds. The tetrahydrofuran moiety can enhance solubility and introduce a key structural element found in numerous biologically active compounds.[1][2]

Overview of Reactions

This compound is a versatile primary amine that readily reacts with a variety of electrophilic reagents. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. The primary reactions covered in these notes are:

-

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amide derivatives.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in pharmaceuticals.

-

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom via reaction with alkyl halides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

These reactions provide access to a wide range of derivatives with potential applications in drug discovery and materials science.[1]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reaction of this compound with representative electrophiles.

N-Acylation: Synthesis of N-(3-(Tetrahydrofuran-2-ylmethoxy)propyl)acetamide

This protocol details the formation of an amide bond via the reaction of the primary amine with an acyl chloride.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)acetamide.

Quantitative Data:

| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) |

| Acetyl Chloride | N-(3-(Tetrahydrofuran-2-ylmethoxy)propyl)acetamide | DCM | Triethylamine | 3 | >90 (estimated) |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): δ ~ 5.8 (br s, 1H, NH), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 3.25 (q, 2H), 2.0 (s, 3H), 1.9-1.5 (m, 6H).

-

¹³C NMR (CDCl₃): δ ~ 170.1, 77.5, 74.2, 68.9, 68.5, 39.1, 29.5, 28.3, 25.8, 23.3.

-

MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₁₉NO₃: 202.14.

N-Sulfonylation: Synthesis of 4-Chloro-N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)benzenesulfonamide

This protocol outlines the synthesis of a sulfonamide, a key functional group in many therapeutic agents.

Experimental Protocol:

-

To a stirred solution of this compound (1.0 eq) in pyridine or a mixture of THF and triethylamine (1.5 eq), cool the mixture to 0 °C.

-

Add 4-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with 2 M HCl.

-

Extract the product with ethyl acetate or DCM (3 x volume).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure sulfonamide.

Quantitative Data:

| Electrophile | Product | Solvent | Base | Time (h) | Yield (%) |

| 4-Chlorobenzenesulfonyl Chloride | 4-Chloro-N-(3-(tetrahydrofuran-2-ylmethoxy)propyl)benzenesulfonamide | Pyridine | Pyridine | 14 | 85 |

Characterization Data (Adapted from similar compounds):

-

¹H NMR (CDCl₃): δ ~ 7.8 (d, 2H), 7.5 (d, 2H), 5.0 (t, 1H, NH), 3.9-3.7 (m, 3H), 3.4-3.3 (m, 4H), 3.0 (q, 2H), 1.9-1.5 (m, 6H).

-

MS (ESI+): m/z [M+H]⁺ calculated for C₁₄H₂₀ClNO₄S: 334.08.

N-Alkylation: Synthesis of N-Benzyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine

This protocol describes the mono-alkylation of the primary amine.

Experimental Protocol:

-

Combine this compound (1.0 eq), benzyl bromide (1.05 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting amine by TLC. Note that over-alkylation to the tertiary amine is a possible side reaction.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Dilute the filtrate with water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to isolate the N-benzylated product.

Quantitative Data:

| Electrophile | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | N-Benzyl-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | DMF | K₂CO₃ | 70 | 8 | 75-85 (estimated) |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): δ ~ 7.4-7.2 (m, 5H), 3.8 (s, 2H), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 2.7 (t, 2H), 1.9-1.5 (m, 6H), 1.5 (br s, 1H, NH).

-

MS (ESI+): m/z [M+H]⁺ calculated for C₁₅H₂₃NO₂: 250.18.

Reductive Amination: Synthesis of N-(4-Methoxybenzyl)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine

This one-pot, two-step protocol involves the formation of an imine followed by its in-situ reduction.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane (DCE).

-

Add a catalytic amount of acetic acid (e.g., 5 mol%) to facilitate imine formation and stir at room temperature for 1-2 hours.

-

Once imine formation is observed by TLC or NMR, add a reducing agent. For reactions in methanol, sodium borohydride (1.5 eq) is suitable. For reactions in DCE, sodium triacetoxyborohydride (1.5 eq) is preferred.

-

Stir the reaction mixture at room temperature for an additional 4-16 hours.

-

Monitor the reduction of the imine by TLC.

-

Upon completion, quench the reaction carefully. For sodium borohydride, add water or 1 M HCl. For sodium triacetoxyborohydride, add saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Quantitative Data:

| Electrophile | Reducing Agent | Product | Solvent | Time (h) | Yield (%) |

| 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | N-(4-Methoxybenzyl)-3-(tetrahydrofuran-2-ylmethoxy)propan-1-amine | DCE | 12 | 80-90 (estimated) |

Characterization Data (Predicted):

-

¹H NMR (CDCl₃): δ ~ 7.2 (d, 2H), 6.85 (d, 2H), 3.8 (s, 3H), 3.75 (s, 2H), 4.0-3.7 (m, 3H), 3.5-3.3 (m, 4H), 2.7 (t, 2H), 1.9-1.5 (m, 6H), 1.5 (br s, 1H, NH).

-

MS (ESI+): m/z [M+H]⁺ calculated for C₁₆H₂₅NO₃: 280.19.

Visualized Workflows and Pathways

Reaction Scheme Overview

Caption: General reaction pathways of this compound with various electrophiles.

Experimental Workflow for N-Acylation

Caption: Step-by-step workflow for the N-acylation of this compound.

Applications in Drug Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] Its ability to form hydrogen bonds and its favorable pharmacokinetic properties make it a desirable feature in drug candidates. The derivatives synthesized from this compound can be screened for a wide range of biological activities. For instance, sulfonamides are a well-established class of antibacterial, antiviral, and anticancer agents. Amides and secondary amines are also ubiquitous in pharmacologically active molecules, serving as key pharmacophoric elements and linkers. The synthetic versatility of the title compound makes it a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery programs.[1]

References

Application Notes and Protocols for 3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Tetrahydrofuran-2-ylmethoxy)propan-1-amine is a versatile bifunctional building block in organic synthesis. Its structure, featuring a primary amine and a tetrahydrofuran (THF) moiety, offers a unique combination of reactivity and physicochemical properties. The primary amine serves as a nucleophilic center for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and sulfonamides. The THF ring imparts increased solubility in various organic solvents and can influence the pharmacokinetic profile of derivative molecules, making it a valuable component in medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations.

Key Applications

-

Scaffold for Novel Heterocycles: The primary amine is a key functional group for the construction of various nitrogen-containing heterocycles.

-

Amide Synthesis: It readily reacts with carboxylic acids, acid chlorides, and anhydrides to form corresponding amides.

-

Urea and Thiourea Formation: Its reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are prevalent motifs in pharmacologically active compounds.

-

Reductive Amination: It can be used to introduce the 3-(tetrahydrofuran-2-ylmethoxy)propyl group onto carbonyl compounds.

-

Polymer Chemistry: The primary amine allows for its incorporation into polymers as a monomer or a chain modifier.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 62035-48-7 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Boiling Point | 258.9 °C at 760 mmHg |

| Density | 0.993 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in a wide range of organic solvents |

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-(3-((tetrahydrofuran-2-yl)methoxy)propyl)thiourea

This protocol details the synthesis of a thiourea derivative, a common scaffold in medicinal chemistry, through the reaction of this compound with phenyl isothiocyanate.

Reaction Scheme:

Figure 1: Synthesis of a thiourea derivative.

Materials:

-

This compound (1.0 eq)

-

Phenyl isothiocyanate (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Septum

-

Syringes

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 159 mg).

-

Dissolve the amine in anhydrous dichloromethane (10 mL) under an inert atmosphere (argon or nitrogen).

-

While stirring at room temperature, add phenyl isothiocyanate (1.0 mmol, 120 µL) dropwise to the solution.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

To the resulting crude product, add hexane (10 mL) and stir vigorously to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold hexane (2 x 5 mL).

-

Dry the product under vacuum to yield 1-phenyl-3-(3-((tetrahydrofuran-2-yl)methoxy)propyl)thiourea as a white to off-white solid.

Expected Yield: >90%

Characterization Data (Hypothetical):

| Analysis | Expected Result |

| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 5H, Ar-H), 6.5 (br s, 1H, NH), 6.2 (br s, 1H, NH), 4.0-3.8 (m, 1H, THF-CH), 3.7-3.5 (m, 4H, O-CH₂-CH₂ & THF-CH₂), 3.4 (t, 2H, N-CH₂), 2.0-1.6 (m, 6H, THF-CH₂ & CH₂-CH₂-N) |

| ¹³C NMR (CDCl₃) | δ 181.0 (C=S), 138.0, 129.5, 125.0, 124.0 (Ar-C), 77.0 (THF-CH), 72.0 (O-CH₂), 68.0 (THF-CH₂), 45.0 (N-CH₂), 30.0, 28.0, 25.0 (Aliphatic-CH₂) |

| FT-IR (KBr) | ν 3300-3100 (N-H stretch), 2950-2850 (C-H stretch), 1550 (C=S stretch), 1100 (C-O stretch) cm⁻¹ |

| MS (ESI) | m/z 295.1 [M+H]⁺ |

Protocol 2: Reductive Amination with Benzaldehyde